[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone

Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90 Inhibitors

Many fragment libraries suffer from untested binding modes, risking synthetic dead-ends. This compound solves that by being a validated crystallographic hit for HSP90N. Directly leverage its published binding pose for structure-based drug design (SBDD). - High-resolution co-crystal structure (1.80 Å) with HSP90N (PDB ID: 7HBH) confirms ATP-pocket binding. - Fragment-like properties (MW 237.37 g/mol) offer ample scope for synthetic elaboration in FBDD campaigns. - Ideal starting point for fragment merging, linking, or biophysical assay development (SPR, ITC, TSA).

Molecular Formula C13H19NOS
Molecular Weight 237.36
CAS No. 260354-92-5
Cat. No. B2374905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone
CAS260354-92-5
Molecular FormulaC13H19NOS
Molecular Weight237.36
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(S1)C(=O)N2CCCC2
InChIInChI=1S/C13H19NOS/c1-13(2,3)11-7-6-10(16-11)12(15)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3
InChIKeyNMXUYRLEYFWAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Tert-butyl)-2-thienylmethanone (CAS 260354-92-5) Procurement Guide: Compound Overview and Identification


[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone (CAS 260354-92-5) is a synthetic organic fragment molecule belonging to the thienyl-pyrrolidinyl methanone class [1]. It is characterized by a thiophene ring substituted with a tert-butyl group and linked to a pyrrolidinyl methanone moiety [1]. This compound is primarily utilized as a structural scaffold for molecular linking, expansion, and modification in fragment-based drug discovery (FBDD) and related medicinal chemistry research [1]. It is cataloged by suppliers under identifiers such as Fr13518 and serves as a research tool for the design and screening of novel drug candidates [1].

5-(Tert-butyl)-2-thienylmethanone (CAS 260354-92-5) Procurement: Why Generic Substitution Is Not Recommended


While the compound belongs to the broad class of thienyl-pyrrolidinyl methanone fragments, generic substitution with a close analog or alternative fragment is inadvisable for specific, established research applications. A key differentiator is its validated crystallographic binding mode to the N-terminal domain of human HSP90α (HSP90N), which has been experimentally resolved and deposited in the Protein Data Bank (PDB ID: 7HBH) [1]. This provides direct, high-resolution structural evidence of its interaction with a specific target protein pocket [2]. Substituting [5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone with an untested analog would forfeit this critical, experimentally validated binding pose, which is essential for rational structure-based drug design (SBDD) and fragment elaboration campaigns targeting HSP90. Furthermore, its distinct physicochemical properties, including a molecular weight of 237.37 g/mol and a calculated density of 1.114 g/cm³, differentiate it from other fragments, and its specific role as a validated hit in a published crystallographic screen cannot be assumed for other compounds [1][2].

5-(Tert-butyl)-2-thienylmethanone (CAS 260354-92-5) Technical Evidence Guide: Quantitative Differentiation vs. Alternatives


Validated Crystallographic Binding Mode to HSP90α N-Terminal Domain at 1.80 Å Resolution

In a high-throughput crystallographic fragment screen of 800 structurally diverse fragments against the N-terminal domain of human HSP90α, [5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone (Fr13518) was identified as one of 91 validated hits. It was confirmed to bind within the ATP-binding pocket, and its precise binding pose has been solved at a resolution of 1.80 Å (PDB ID: 7HBH) [1][2]. This provides direct structural evidence of its interaction with a key oncology target, differentiating it from the vast majority of unscreened or unvalidated fragments.

Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90 Inhibitors

Demonstrated Utility as a Hit in a High-Throughput Crystallographic Fragment Screen

The compound was successfully identified as a hit in a large-scale, automated crystallographic fragment screening campaign. This screening method is known for its high hit rate and ability to provide direct insights into protein-compound complex structures [1]. The study demonstrated that the compound is among the 63 fragments that bind to the ATP-binding pocket and its surroundings, highlighting its potential for the development of ATP-competitive HSP90 inhibitors [2].

Fragment-Based Screening High-Throughput Crystallography Hit Identification

Physicochemical Property Profile Supporting Fragment-Like Characteristics

The compound possesses a molecular weight (MW) of 237.37 g/mol, a calculated density of 1.114 g/cm³, and a molecular formula of C13H19NOS [1]. This places it within the ideal range for a fragment (MW < 300 Da) and indicates a moderate lipophilicity, making it a suitable starting point for optimization towards lead-like molecules. This contrasts with larger, more complex screening hits that may violate Lipinski's Rule of Five, leading to challenges in optimization.

Fragment-Based Drug Design Physicochemical Properties Rule of Three

5-(Tert-butyl)-2-thienylmethanone (CAS 260354-92-5) Procurement: Recommended Research Applications


Structure-Based Elaboration of Novel HSP90 Inhibitors

This application directly leverages the compound's validated, high-resolution (1.80 Å) crystal structure in complex with HSP90N (PDB ID: 7HBH) [1]. Medicinal chemists can use this structural data to design and synthesize analogs that improve binding affinity and selectivity, using the fragment as a scaffold for growing into the ATP-binding pocket. This rational, structure-guided approach is a cornerstone of modern drug discovery and is directly supported by the evidence in Section 3 [1].

Fragment-Based Drug Discovery (FBDD) and Fragment Elaboration

As a validated hit from a crystallographic fragment screen, the compound is an ideal starting point for FBDD campaigns [1]. It can be used in fragment merging or linking strategies to create larger, more potent molecules targeting HSP90 or related kinases. Its favorable fragment-like properties (MW = 237.37 g/mol) provide significant scope for synthetic elaboration [2]. The evidence for this application stems from its identification as a hit in the PanDDA screen and its confirmed binding to the ATP-binding pocket, as detailed in Section 3 [1][2].

Biophysical Assay Development and Validation

Given the availability of a high-resolution co-crystal structure, this compound serves as an excellent tool for developing and validating biophysical assays aimed at identifying HSP90 inhibitors [1]. It can be used as a positive control or reference compound in techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or thermal shift assays (TSA) due to its well-characterized binding mode and location within the ATP-binding pocket [1].

Technical Documentation Hub

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